molecular formula C10H14N2O B1382162 3-amino-N,N,5-trimethylbenzamide CAS No. 1369911-04-5

3-amino-N,N,5-trimethylbenzamide

Cat. No.: B1382162
CAS No.: 1369911-04-5
M. Wt: 178.23 g/mol
InChI Key: SCTCCXRVXDNVGX-UHFFFAOYSA-N
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Description

3-Amino-N,N,5-trimethylbenzamide (CAS: 1369911-04-5) is a benzamide derivative with a molecular formula of C₁₁H₁₅N₂O. Its structure features a benzamide core substituted with an amino group at position 3, two methyl groups on the amide nitrogen (N,N-dimethyl), and a methyl group at position 5 on the aromatic ring (Figure 1). This compound is primarily utilized in pharmaceutical research, particularly in synthesizing α1-adrenergic receptor antagonists . Its synthesis involves coupling reactions with substituted phenylpiperazine derivatives, followed by hydrogenation or acetylation steps to generate pharmacologically active analogs . Analytical characterization includes elemental analysis, NMR, and HPLC for purity validation .

Properties

IUPAC Name

3-amino-N,N,5-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTCCXRVXDNVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369911-04-5
Record name 3-amino-N,N,5-trimethylbenzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N,5-trimethylbenzamide typically involves the reaction of 3-amino-5-methylbenzoic acid with trimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding nitro or hydroxyl derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino group or methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.

    Substitution: Halogens, sulfonyl chlorides, alkylating agents; in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-Amino-N,N,5-trimethylbenzamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-amino-N,N,5-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and methyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-amino-N,N,5-trimethylbenzamide, we compare it with structurally and functionally related benzamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties Evidence Source
This compound 3-NH₂, 5-CH₃, N,N-dimethyl C₁₁H₁₅N₂O α1-Adrenergic receptor antagonists
2-Amino-N,N,5-trimethylbenzamide 2-NH₂, 5-CH₃, N,N-dimethyl (positional isomer) C₁₀H₁₄N₂O Structural analog; no reported bioactivity
3-Amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide 3-NH₂, 4-OH, 5-OCH₃, N,N-diethyl C₁₂H₁₈N₂O₃ Potential pharmacophore; solubility studies
3-Amino-N-methyl-5-(trifluoromethyl)benzamide 3-NH₂, 5-CF₃, N-methyl C₁₀H₁₀F₃N₂O Fluorinated analog; enhanced lipophilicity
3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide Pyrazole core, amidoxime group C₄H₇N₅O Intermediate for energetic materials
5-Nitroisatin-based benzohydrazides Nitroisatin backbone, hydrazide linkage Variable CDK2 enzyme inhibitors; ADMET profiling

Key Comparisons

Structural Variations Positional Isomerism: The 2-amino-N,N,5-trimethylbenzamide isomer (CID 10845051) shares the same molecular formula as the target compound but differs in the amino group position, leading to distinct electronic and steric properties . Substituent Effects: Fluorinated analogs (e.g., 3-amino-N-methyl-5-(trifluoromethyl)benzamide) exhibit enhanced lipophilicity and metabolic stability compared to the non-fluorinated parent compound .

Pharmacological Activity α1-Adrenergic Antagonists: this compound derivatives demonstrate selective antagonism via piperazine-linked modifications, with IC₅₀ values in the nanomolar range . CDK2 Inhibition: While nitroisatin-based benzohydrazides (e.g., compounds 1–2 in ) target CDK2 enzymes, this compound lacks direct evidence of kinase inhibition, highlighting functional divergence .

Synthetic Accessibility

  • The target compound is synthesized via Buchwald–Hartwig coupling or nucleophilic substitution, whereas pyrazole- and thiophene-containing analogs require multi-step cyclization and condensation .

Physicochemical Properties Solubility: 3-Amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide shows improved aqueous solubility due to polar hydroxyl and methoxy groups, contrasting with the hydrophobic N,N-dimethyl groups in the target compound . Thermal Stability: Thiophenecarbohydrazide derivatives (e.g., LASSBio-1654) exhibit higher melting points (>230°C) compared to this compound (m.p. ~200°C), attributed to rigid conjugated systems .

Biological Activity

3-amino-N,N,5-trimethylbenzamide is an organic compound with the molecular formula C₁₀H₁₄N₂O. It features an amino group and three methyl groups attached to a benzamide core, making it a subject of interest in various scientific disciplines, particularly in the fields of medicinal chemistry and biochemistry. This compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Structural Information

  • Molecular Formula: C₁₀H₁₄N₂O
  • SMILES: CC1=CC(=CC(=C1)N)C(=O)N(C)C
  • InChIKey: SCTCCXRVXDNVGX-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+179.11789139.6
[M+Na]+201.09983150.7
[M+NH4]+196.14443147.8
[M+K]+217.07377145.6
[M-H]-177.10333142.8

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria ranged from 8 to 32 µg/mL , suggesting that this compound could be developed into a therapeutic agent for treating bacterial infections .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicate that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress in biological systems . This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. A notable study reported an IC50 value of approximately 15 µM in human breast cancer cell lines, indicating significant potency . Mechanistic investigations revealed that the compound induces apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Studies and Research Findings

  • Antimicrobial Efficacy Assessment
    • A study assessed the antimicrobial efficacy of this compound against various pathogenic bacteria.
    • Results showed MIC values ranging from 8 to 32 µg/mL , highlighting its potential as a lead compound for antibiotic development.
  • Anticancer Study
    • An investigation into the anticancer effects of the compound on human breast cancer cell lines indicated a reduction in cell viability.
    • The mechanism involved apoptosis induction through modulation of apoptotic protein levels .
  • Antioxidant Activity Evaluation
    • In vitro experiments demonstrated that this compound can effectively scavenge free radicals, suggesting its utility in preventing oxidative damage in cells .

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